molecular formula C15H15BrN4O B11996316 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide

Cat. No.: B11996316
M. Wt: 347.21 g/mol
InChI Key: SLFDXBVSQBPXOA-MFOYZWKCSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide typically involves the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with 4-bromo-benzylidene hydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures.

    Hydrazide Derivatives: Compounds containing the hydrazide functional group.

Uniqueness

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-bromo-benzylidene)-hydrazide is unique due to its specific combination of the indazole core and the 4-bromo-benzylidene hydrazide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H15BrN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9-

InChI Key

SLFDXBVSQBPXOA-MFOYZWKCSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CC=C(C=C3)Br

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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